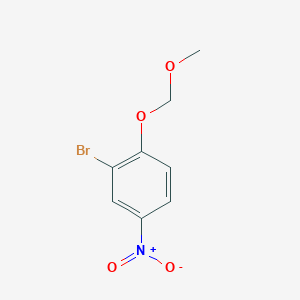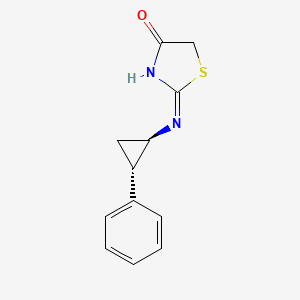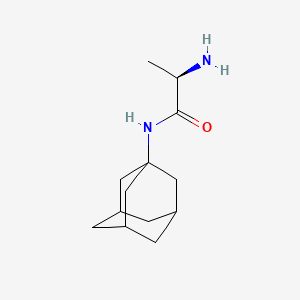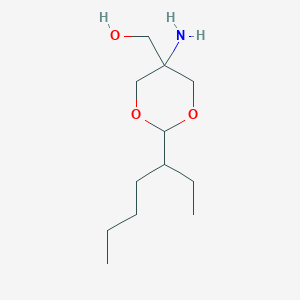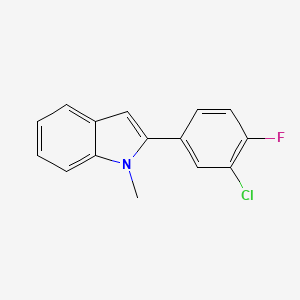
2-(5-Bromo-3-pyridinyl)-1-(4-morpholinyl)ethanone
Overview
Description
2-(5-Bromo-3-pyridinyl)-1-(4-morpholinyl)ethanone is an organic compound with the molecular formula C9H11BrN2O It is a derivative of morpholine, a heterocyclic amine, and features a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-pyridinyl)-1-(4-morpholinyl)ethanone typically involves the reaction of 3,5-dibromopyridine with morpholine under specific conditions. One common method includes:
Starting Materials: 3,5-dibromopyridine and morpholine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The mixture is heated to a specific temperature, often around 100-120°C, for several hours to facilitate the substitution reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-3-pyridinyl)-1-(4-morpholinyl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-(5-Bromo-3-pyridinyl)-1-(4-morpholinyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors or as a ligand in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as a building block in material science.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-3-pyridinyl)-1-(4-morpholinyl)ethanone involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Bromopyridin-2-yl)methyl]morpholine
- 4-[(5-Bromopyridin-3-yl)methyl]morpholine
- 4-[(5-Bromopyridin-3-yl)acetyl]piperidine
Uniqueness
2-(5-Bromo-3-pyridinyl)-1-(4-morpholinyl)ethanone is unique due to the specific positioning of the bromine atom and the acetyl group on the pyridine ring. This configuration can influence its reactivity and binding properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H13BrN2O2 |
|---|---|
Molecular Weight |
285.14 g/mol |
IUPAC Name |
2-(5-bromopyridin-3-yl)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C11H13BrN2O2/c12-10-5-9(7-13-8-10)6-11(15)14-1-3-16-4-2-14/h5,7-8H,1-4,6H2 |
InChI Key |
FEYPEIBUEKDVNO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
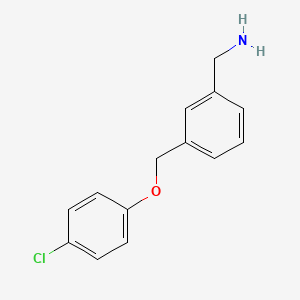
![tert-Butyl 2-[(methylsulfonyl)oxy]-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B8329954.png)

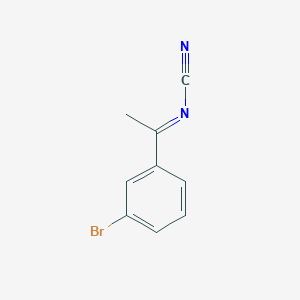
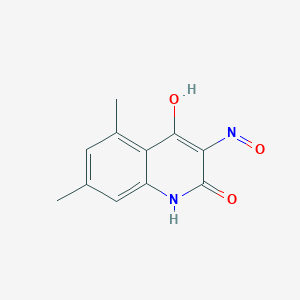
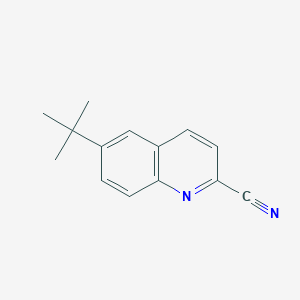
![4-[(Benzofuran-2-ylmethyl)-amino]-phthalic acid dimethyl ester](/img/structure/B8329993.png)
